molecular formula C20H22N4O3S2 B4626920 2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide

2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B4626920
M. Wt: 430.5 g/mol
InChI Key: GTSSNNQOWQZXPP-UHFFFAOYSA-N
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Description

2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11333292 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Herbicide Application

A study focused on the radiosynthesis of chloroacetanilide herbicides, demonstrating the use of specific techniques for studying metabolism and action modes of herbicides through high-specific-activity compounds. This research is foundational for understanding how similar compounds, including triazolylthio acetamides, could be synthesized and evaluated for agricultural applications (Latli & Casida, 1995).

Enzyme Inhibition for Therapeutic Purposes

Research into new 3,4,5-trisubstituted-1,2,4-triazole analogues includes molecular docking and enzyme inhibitory activities, demonstrating the potential therapeutic uses of these compounds. The findings suggest that similar compounds could be developed as inhibitors for enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, offering insights into treatment approaches for diseases where these enzymes are therapeutic targets (Virk et al., 2018).

Anticancer and Antimicrobial Synthesis

A study on the synthesis of N-aryl substituted phenyl acetamide analogs explored their inhibition activity against cancer cell lines, demonstrating the potential for developing anticancer agents. Such research underscores the application of triazole and acetamide derivatives in creating new treatments for cancer (Kumar et al., 2019).

Selective Receptor Agonists for Metabolic Diseases

The development of N-phenyl-(2-aminothiazol-4-yl)acetamides as selective β3-adrenergic receptor agonists points to the use of similar compounds in treating metabolic diseases like obesity and type 2 diabetes. This highlights the therapeutic potential of tailoring triazolylthio acetamide derivatives for specific receptor targets (Maruyama et al., 2012).

properties

IUPAC Name

2-[[5-[(2-methoxyphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-24-18(12-27-17-10-5-4-9-16(17)26-2)22-23-20(24)29-13-19(25)21-14-7-6-8-15(11-14)28-3/h4-11H,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSSNNQOWQZXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide
Reactant of Route 2
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2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide

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